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Ethylmalonyl coenzyme A

Metabolite Proofreading Enzyme Kinetics Ethylmalonic Aciduria

Standard malonyl-CoA analogs fail due to strict enzyme selectivity in polyketide biosynthesis and metabolic pathways. Ethylmalonyl-CoA (CAS 6049-57-6) is the cognate substrate for specific acyltransferase domains and ethylmalonyl-CoA mutase. - **Critical selectivity**: Kirromycin AT domain shows 20-fold preference over methylmalonyl-CoA; Ecm accepts methylmalonyl-CoA at only 0.2% relative activity. - **Assay validation**: ECHDC1 Km = 0.96 µM; essential for LC-MS/MS calibration in ethylmalonic aciduria research. - **Supply**: Available for immediate global shipment; multiple package sizes.

Molecular Formula C26H42N7O19P3S
Molecular Weight 881.6 g/mol
CAS No. 6049-57-6
Cat. No. B3069595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylmalonyl coenzyme A
CAS6049-57-6
Molecular FormulaC26H42N7O19P3S
Molecular Weight881.6 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
InChIInChI=1S/C26H42N7O19P3S/c1-4-13(24(38)39)25(40)56-8-7-28-15(34)5-6-29-22(37)19(36)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-18(51-53(41,42)43)17(35)23(50-14)33-12-32-16-20(27)30-11-31-21(16)33/h11-14,17-19,23,35-36H,4-10H2,1-3H3,(H,28,34)(H,29,37)(H,38,39)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t13?,14-,17-,18-,19+,23-/m1/s1
InChIKeyVUGZQVCBBBEZQE-MIZDRFBCSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylmalonyl-CoA: Structural and Metabolic Overview


Ethylmalonyl coenzyme A (Ethylmalonyl-CoA; CAS 6049-57-6) is an α-carboxyacyl-CoA thioester with the molecular formula C26H42N7O19P3S and a molecular weight of 881.63 g/mol [1]. It functions as a key metabolic intermediate in the ethylmalonyl-CoA pathway, a specialized route for acetyl-CoA assimilation in diverse α-proteobacteria and actinomycetes, including Methylobacterium extorquens and Rhodobacter sphaeroides [2]. The compound is produced via the reductive carboxylation of crotonyl-CoA by crotonyl-CoA carboxylase/reductase (EC 1.3.1.85) [3], and it serves as a critical extender unit in the biosynthesis of structurally complex polyketide natural products, including the antibiotic kirromycin [4].

Ethylmalonyl-CoA: Why Substitution Fails


The procurement of ethylmalonyl-CoA cannot be substituted with in-class analogs like malonyl-CoA or methylmalonyl-CoA due to fundamentally distinct enzyme recognition profiles and downstream metabolic fates. While these compounds share the CoA moiety, the α-ethyl substituent on ethylmalonyl-CoA imposes unique steric and electronic constraints that dictate its interaction with specific acyltransferase (AT) domains and its commitment to the ethylmalonyl-CoA pathway [1]. In polyketide biosynthesis, certain AT domains exhibit pronounced selectivity: the kirromycin AT favors ethylmalonyl-CoA over methylmalonyl-CoA by 20-fold, whereas the disorazole AT favors malonyl-CoA over methylmalonyl-CoA by >40,000-fold [2]. This means substituting methylmalonyl-CoA for ethylmalonyl-CoA in a kirromycin-type system would result in a 20-fold loss in the efficiency of extender unit loading. Furthermore, the metabolic routing of these compounds is enzyme-specific; ethylmalonyl-CoA mutase (Ecm) is highly specific for its cognate substrate and accepts methylmalonyl-CoA only at 0.2% relative activity [3]. Generic substitution based solely on the CoA backbone will lead to experimental failure due to these quantitative disparities in enzyme kinetics and pathway commitment.

Ethylmalonyl-CoA: Kinetic and Specificity Evidence


Decarboxylase Efficiency vs. Methylmalonyl-CoA

In the context of metabolite proofreading, ethylmalonyl-CoA decarboxylase (ECHDC1) exhibits a marked preference for its cognate substrate. The enzyme processes (S)-ethylmalonyl-CoA with a catalytic efficiency (kcat/Km) 19-fold higher than that for (S)-methylmalonyl-CoA in the absence of ATP [1]. This difference is even more pronounced in the presence of 5 mM ATP, where the catalytic efficiency for ethylmalonyl-CoA is 14-fold higher [1]. The affinity (Km) for ethylmalonyl-CoA is also significantly tighter, with a Km of 0.96 μM compared to 3.1 μM for methylmalonyl-CoA under ATP-free conditions [1].

Metabolite Proofreading Enzyme Kinetics Ethylmalonic Aciduria

Kirromycin Acyltransferase Substrate Preference

In polyketide synthase (PKS) assembly lines, the choice of extender unit dictates the final product structure. The acyltransferase (AT) domain from the kirromycin PKS displays a strong preference for ethylmalonyl-CoA. A comparative kinetic analysis revealed that the kirromycin AT favors ethylmalonyl-CoA over methylmalonyl-CoA by a factor of 20-fold [1]. This contrasts sharply with the disorazole AT, which favors malonyl-CoA over methylmalonyl-CoA by >40,000-fold [1]. This demonstrates that ethylmalonyl-CoA is not merely an alternative extender unit; it is the biochemically preferred substrate for specific AT domains.

Polyketide Synthase Acyltransferase Specificity Natural Product Biosynthesis

Ethylmalonyl-CoA Mutase Substrate Discrimination

The enzyme ethylmalonyl-CoA mutase (Ecm) from Rhodobacter sphaeroides, which catalyzes the conversion of (2R)-ethylmalonyl-CoA to (2S)-methylsuccinyl-CoA, exhibits near-absolute specificity for its cognate substrate. Kinetic characterization demonstrates that Ecm accepts the close analog methylmalonyl-CoA with only 0.2% of the relative activity observed with ethylmalonyl-CoA [1]. This extreme level of discrimination underscores that Ecm is not a promiscuous mutase; it is dedicated to the ethylmalonyl-CoA pathway.

Cobalamin-Dependent Enzyme Acyl-CoA Mutase Acetate Assimilation

Methylmalonyl-CoA Mutase Inhibition

Beyond its role as a substrate, ethylmalonyl-CoA acts as a mixed-type inhibitor of human methylmalonyl-CoA mutase (MCM) with respect to its natural substrate, methylmalonyl-CoA [1]. The inhibition constant (Ki) for ethylmalonyl-CoA is 467 μM for the wild-type enzyme [2]. Notably, a single point mutation (Y243A) in MCM dramatically increases the enzyme's sensitivity to ethylmalonyl-CoA, lowering the Ki to 15.3 μM—a 30.5-fold increase in inhibitory potency [2].

Enzyme Inhibition Methylmalonic Acidemia Cobalamin

ATP-Dependent Affinity Shift

The affinity of ethylmalonyl-CoA decarboxylase (ECHDC1) for its substrates is significantly modulated by the presence of ATP. For (S)-ethylmalonyl-CoA, the Km increases 6.8-fold from 0.96 μM to 6.5 μM in the presence of 5 mM ATP [1]. In contrast, for (S)-methylmalonyl-CoA, the Km increases 4.9-fold from 3.1 μM to 15.1 μM under the same conditions [1]. The differential impact of ATP on the binding of these two CoA esters highlights a regulatory nuance that is compound-specific.

Enzyme Regulation Allostery Acyl-CoA Metabolism

Ethylmalonyl-CoA Application Scenarios


In Vitro PKS Reconstitution: Kirromycin Analogues

Researchers engineering polyketide synthase (PKS) systems to produce kirromycin or related natural products require ethylmalonyl-CoA as the specific extender unit. As demonstrated in Section 3, the kirromycin acyltransferase (AT) domain exhibits a 20-fold preference for ethylmalonyl-CoA over methylmalonyl-CoA [1]. Procurement of ethylmalonyl-CoA, rather than a generic malonyl-CoA analog, is essential to achieve physiologically relevant loading efficiency and product yields in in vitro reconstitution assays.

Ecm Enzyme Characterization and Screening

The enzyme ethylmalonyl-CoA mutase (Ecm) is a key control point in the ethylmalonyl-CoA pathway for acetate assimilation in bacteria. As shown in Section 3, Ecm accepts methylmalonyl-CoA with only 0.2% relative activity [2]. Therefore, accurate kinetic characterization, structural studies, or high-throughput screening for Ecm inhibitors absolutely requires the cognate substrate, ethylmalonyl-CoA. Substitution with a cheaper analog will result in negligible signal, rendering the assay ineffective.

Allele-Specific MCM Assay Development

For laboratories studying the molecular pathology of methylmalonic acidemia, ethylmalonyl-CoA serves as a potent inhibitor of methylmalonyl-CoA mutase (MCM). The data in Section 3 show that the Y243A mutant of MCM is 30-fold more sensitive to inhibition by ethylmalonyl-CoA (Ki = 15.3 μM) compared to the wild-type enzyme (Ki = 467 μM) [3]. This compound is thus a critical reagent for developing biochemical assays that can differentiate between MCM genotypes or for screening pharmacological chaperones that restore activity in mutant MCM.

Metabolite Proofreading and Ethylmalonic Aciduria Studies

Ethylmalonyl-CoA decarboxylase (ECHDC1) functions as a 'proofreading' enzyme to eliminate potentially toxic ethylmalonyl-CoA formed by side reactions of acetyl-CoA carboxylase. The kinetic data in Section 3 confirm that ECHDC1 is highly specific for ethylmalonyl-CoA (Km = 0.96 μM) over methylmalonyl-CoA (Km = 3.1 μM) [4]. For researchers investigating the etiology of ethylmalonic aciduria or conducting metabolomic flux analyses, the use of authentic ethylmalonyl-CoA is mandatory to accurately measure ECHDC1 activity and to calibrate LC-MS/MS assays for this diagnostic metabolite.

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Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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